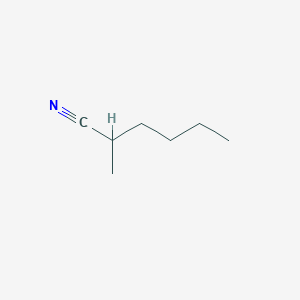

2-Methylhexanenitrile

Descripción

Contextualizing Branched Nitriles within Organic Synthesis

Nitriles, organic compounds containing the -C≡N functional group, are pivotal intermediates in organic synthesis. chemguide.co.ukfiveable.me Their polarity, arising from the electronegative nitrogen atom and the triple bond, results in strong permanent dipole-dipole attractions. chemguide.co.uk This polarity influences their physical properties, such as boiling points and solubility. chemguide.co.uklibretexts.org While simple nitriles like ethanenitrile are completely soluble in water, the solubility decreases as the carbon chain length increases. chemguide.co.uklibretexts.org

Branched nitriles, a specific class of these compounds, are integral to the synthesis of more complex molecules. The carbon in the -CN group is typically designated as the first carbon in the chain, and the naming convention follows the longest carbon chain containing this group. chemguide.co.ukfiveable.me These compounds are valuable precursors for synthesizing primary amines through tandem alkylation-reduction reactions. acs.org They also play a role in the formation of β,γ-unsaturated nitriles. organic-chemistry.org The synthesis of branched nitriles can be achieved through various methods, including the reaction of aldehydes with hydrogen cyanide. chemguide.co.uk

Research Trajectories and Significance of 2-Methylhexanenitrile

This compound, a branched aliphatic nitrile, serves as a key intermediate in various scientific research applications. Its branched structure provides it with distinct properties that are of interest in several fields. In chemistry, it is utilized as a building block for the synthesis of other organic compounds. Its applications extend to the production of agrochemicals and fragrances.

Research into this compound also touches upon its potential in medicinal chemistry, where it can be used in the synthesis of drug precursors. The branched nature of the molecule can enhance lipid solubility, a valuable characteristic in the development of pharmaceuticals. Furthermore, it is employed in the study of enzyme-catalyzed reactions that involve nitriles.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key chemical and physical data.

| Property | Value |

| Molecular Formula | C₇H₁₃N |

| Molecular Weight | 111.18 g/mol |

| CAS Number | 20654-42-6 |

| IUPAC Name | This compound |

| Synonyms | 2-Methylcapronitrile, Hexanenitrile, 2-methyl- |

Data sourced from PubChem and other chemical databases. nih.govmolbase.com

Synthesis and Reactions of this compound

The synthesis of this compound can be achieved through methods such as nucleophilic substitution or cyanide displacement reactions. A documented method involves the reaction of 2-methylhexanol with hydrogen cyanide under acidic conditions, which yields the final product.

This compound participates in several key chemical reactions, making it a versatile intermediate. These reactions include:

Hydrolysis: In the presence of an acid or a base, this compound can be hydrolyzed to form 2-methylhexanoic acid.

Reduction: The use of reducing agents like lithium aluminum hydride can convert this compound into the corresponding primary amine, 2-methylhexylamine.

Grignard Reaction: Reaction with Grignard reagents can lead to the formation of ketones.

Spectroscopic Analysis of this compound

The structural characterization of this compound is typically performed using a combination of spectroscopic techniques.

| Spectroscopic Technique | Key Observances |

| Infrared (IR) Spectroscopy | A strong absorption band is observed around 2240 cm⁻¹, which is characteristic of the C≡N stretch. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum exhibits distinct signals for the methyl group adjacent to the nitrile. In the ¹³C NMR spectrum, the nitrile carbon appears at approximately 120 ppm. |

| Mass Spectrometry | The molecular ion peak is observed at an m/z of 111, corresponding to the molecular weight of the compound. |

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylhexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-3-4-5-7(2)6-8/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYFAYMXLISRGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458231 | |

| Record name | 2-methylhexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20654-42-6 | |

| Record name | 2-methylhexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methylhexanenitrile and Analogous Branched Nitriles

Biocatalytic and Chemoenzymatic Routes for Enantioselective Nitrile Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of nitriles, offering mild reaction conditions and high enantioselectivity. nih.govacs.org These enzymatic methods often circumvent the use of toxic reagents like hydrogen cyanide. semanticscholar.orgresearchgate.net

Aldoxime Dehydratase Catalysis in Chiral Nitrile Production

Aldoxime dehydratases are a class of heme-containing enzymes that catalyze the dehydration of aldoximes to produce the corresponding nitriles. rsc.org This enzymatic approach provides a cyanide-free route to nitrile synthesis. semanticscholar.org These enzymes have demonstrated a broad substrate tolerance, accepting aliphatic, aromatic, and arylaliphatic aldoximes. researchgate.net

A notable feature of aldoxime dehydratases is their application in the kinetic resolution of racemic aldoximes to produce enantiomerically enriched nitriles. thieme-connect.com The enantiopreference of the enzyme can be dependent on the E/Z configuration of the aldoxime substrate, which allows for the synthesis of either enantiomer of a chiral nitrile using the same enzyme. researchgate.net For instance, in the synthesis of chiral β-hydroxy nitriles, aldoxime dehydratases have been used for the asymmetric ring-opening of 5-substituted-4,5-dihydroisoxazoles with excellent enantioselectivity (up to 99% ee). rsc.org

Recent research has also highlighted the potential of aldoxime dehydratases in industrial applications, with studies showing high substrate loadings and productivity. nih.gov For example, a process for the synthesis of terpene-derived nitriles, used in the fragrance industry, has been developed using whole cells overexpressing aldoxime dehydratases in solvent-free conditions. nih.gov

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

Transition metal catalysis offers a versatile and efficient platform for the synthesis of branched nitriles, enabling the formation of carbon-carbon bonds with high levels of control over regioselectivity and stereoselectivity.

Nickel-Catalyzed Hydrocyanation and Isomerization Pathways

Nickel-catalyzed hydrocyanation of alkenes is a well-established, atom-economical method for nitrile synthesis. thieme-connect.deuni-koeln.de The use of nickel(0) catalysts, such as Ni(PPh₃)₄, allows for the anti-Markovnikov addition of hydrogen cyanide (HCN) to alkenes. For instance, the hydrocyanation of 2-methyl-1-pentene (B165372) can yield 2-methylhexanenitrile. However, the high toxicity of HCN necessitates strict safety measures.

To address the hazards associated with HCN, alternative cyanide sources like zinc cyanide (Zn(CN)₂) have been explored. rsc.org Nickel-catalyzed hydrocyanation using Zn(CN)₂ has been shown to be a general and regioselective method for the conversion of terminal alkenes to nitriles. rsc.org The regioselectivity is dependent on the substrate, with aryl and heteroaryl alkenes typically yielding branched nitriles, while aliphatic alkenes favor the formation of linear nitriles. rsc.org

A significant challenge in nickel-catalyzed hydrocyanation is catalyst deactivation through the formation of inactive dicyanonickel (B3343743) species. thieme-connect.de Strategies to mitigate this include the slow feeding of HCN and the use of phosphite (B83602) ligands. thieme-connect.de Recent studies have focused on optimizing reaction protocols to increase catalytic activity, with reports of unprecedented turnover frequencies using commercially available ligands like BiPhePhos for the hydrocyanation of styrene. mdpi.com

Stereoconvergent Negishi Reactions for Secondary Nitrile Synthesis

The stereoconvergent Negishi reaction has emerged as a powerful tool for the synthesis of enantioenriched secondary nitriles from racemic starting materials. caltech.edu This nickel-catalyzed cross-coupling reaction typically involves the reaction of a racemic α-halonitrile with an organozinc reagent in the presence of a chiral ligand. caltech.edunih.gov

This methodology has been successfully applied to the synthesis of α-alkyl-α-aryl nitriles, including those with secondary α-alkyl substituents. caltech.edu A key feature is the ability of the chiral catalyst to effectively control the stereochemistry at the newly formed stereocenter, often with high enantioselectivity. caltech.edunih.gov For example, nickel/bis(oxazoline) catalyst systems have been shown to be effective in these transformations. nih.govorganic-chemistry.org

The reaction conditions are often mild, and the method has demonstrated tolerance to a variety of functional groups. nih.gov Notably, these reactions can be performed at remarkably low temperatures, such as -78 °C for the coupling with arylzinc reagents. caltech.edu The utility of this approach has also been extended to the use of alkenylzinc reagents, providing access to enantioenriched allylic nitriles. caltech.edu

Rhodium-Catalyzed Regio- and Enantioselective Allylic Cyanomethylation

A recent development in the synthesis of chiral nitriles is the rhodium-catalyzed regio- and enantioselective allylic cyanomethylation. acs.orgnih.govdicp.ac.cn This method allows for the direct use of acetonitrile (B52724), a relatively inert and abundant C1 source, as a nucleophile. acs.orgdicp.ac.cnorganic-chemistry.org

The reaction is typically co-catalyzed by a rhodium complex and a silane (B1218182) reagent. acs.orgnih.govdicp.ac.cnacs.org The silane is believed to act as a carrier for the acetonitrile anion, forming a more reactive silicate (B1173343) intermediate. acs.orgdicp.ac.cn The choice of silane, ligand, and temperature can influence the outcome of the reaction, allowing for the selective synthesis of either mono- or bis-allylation products. acs.orgnih.govdicp.ac.cn

This synergistic catalytic system has demonstrated high levels of both regioselectivity (typically >20:1 branched/linear ratio) and enantioselectivity (up to >99% ee) for the synthesis of chiral homoallylic nitriles. acs.orgnih.govdicp.ac.cn The method is tolerant of various substituents on the allylic substrate. organic-chemistry.org

Strategies for Constructing Quaternary Carbon Centers Bearing Nitrile Functionalities

The creation of quaternary carbon centers, especially those incorporating a nitrile, presents a considerable challenge in synthetic chemistry. nih.gov The development of efficient methods to access these structures is of high interest. nih.govresearchgate.net

A significant breakthrough in the synthesis of nitriles with quaternary carbon centers involves the enantioselective Michael reaction of silyl (B83357) ketene (B1206846) imines. nih.govacs.org This method has proven highly effective for the construction of carbon centers bearing nitrile, aryl, and dialkyl substituents. nih.gov

Researchers have successfully utilized a chiral N,N'-dioxide-Co(II) complex to catalyze the Michael addition of silyl ketene imines to 1-acrylpyrazoles. nih.govacs.org This protocol is noted for its high efficiency. nih.gov A key factor in the success of this reaction is the through-space dispersion interactions between the unbound silyl ketene imines and the catalyst-bound 1-acrylpyrazole, which facilitates both reactivity and enantioselectivity. nih.govacs.org

Silyl ketene imines are versatile nucleophiles prepared by the N-silylation of nitrile anions. nih.gov Their unique cumulene structure allows for a diverse range of reactivity, offering solutions to challenges in constructing quaternary stereocenters. nih.gov

Table 1: Enantioselective Michael Reaction of Silyl Ketene Imines

| Catalyst | Reactants | Product Type | Key Feature |

| Chiral N,N'-dioxide-Co(II) complex | Silyl ketene imines, 1-Acrylpyrazoles | Nitrile-bearing quaternary carbon center | High efficiency and enantioselectivity |

A novel and efficient strategy for the synthesis of nitrile-bearing quaternary centers is through a thermodynamic transnitrilation and anion-relay process. nih.govchemrxiv.orgresearchgate.net This one-pot method utilizes an electrophilic cyanide (CN) source for the gem-difunctionalization of alkyllithium reagents. nih.govresearchgate.net

In this approach, 2-methyl-2-phenylpropanenitrile (B75176) has been identified as an effective and non-toxic electrophilic CN source. nih.govchemrxiv.orgresearchgate.net The process is driven by equilibrium, where an alkyllithium reagent adds to the nitrile, followed by fragmentation. scholaris.ca The resulting tertiary organolithium leaving group then acts as a base, driving the equilibrium towards the desired transnitrilated product, which can then react with various electrophiles. researchgate.net This strategy has been successfully applied to a range of alkyllithium reagents and electrophiles. researchgate.net

The development of such methods is significant as it provides access to valuable nitrile-containing building blocks while avoiding more toxic cyanide sources. nih.govresearchgate.net

Table 2: Transnitrilation and Anion-Relay for Quaternary Nitrile Synthesis

| CN Source | Reagents | Process | Product |

| 2-Methyl-2-phenylpropanenitrile | Alkyllithium reagents, Electrophiles | Equilibrium-driven transnitrilation and anion-relay | gem-Difunctionalized nitrile with a quaternary center |

Novel Chemical Transformations Yielding Branched Nitriles

Recent advancements have led to several novel transformations for the synthesis of branched nitriles. One such method is the nickel-catalyzed Markovnikov hydrocyanation of α-substituted styrenes, which produces tertiary benzylic nitriles in good yields. organic-chemistry.org This approach is notable for its broad functional group tolerance and for being free of a Lewis acid. organic-chemistry.org

Another innovative approach involves a reversible transfer hydrocyanation that shows high selectivity for the thermodynamically less stable branched isomer. organic-chemistry.org This was achieved through the design of a new type of hydrogen cyanide (HCN) donor. organic-chemistry.org

Furthermore, a tandem alkylation-reduction of nitriles has been developed for the synthesis of branched primary amines, which are derived from branched nitriles. acs.org Additionally, a one-step conversion of alcohols into nitriles with a two-carbon chain elongation has been reported using (cyanomethyl)trimethylphosphonium iodide. organic-chemistry.org This method is effective for benzylic, allylic, and aliphatic alcohols that lack β-branching. organic-chemistry.org

Traditional methods for nitrile synthesis, such as the reaction of 2-methylhexyl bromide with potassium cyanide in a polar aprotic solvent like DMSO, can also yield branched nitriles like this compound.

Mechanistic Elucidation of 2 Methylhexanenitrile Synthesis and Reactivity

Investigation of Catalytic Reaction Mechanisms and Intermediates

The catalytic synthesis of nitriles, including 2-methylhexanenitrile, involves complex mechanisms with various intermediates. In the nickel-catalyzed hydrocyanation of alkenes, a key process is the formation of an active catalyst from a metal precursor and a ligand. researchgate.net For the hydrocyanation of hexene-1 to a mixture of heptanenitrile (B1581596) and this compound, a postulated reaction mechanism involves (HNiL₃)⁺ (where L is tri-p-tolyl phosphite) as the catalytic intermediate. researchgate.net Lewis acids can significantly enhance the reaction rate and influence the ratio of linear to branched nitrile products. researchgate.nettue.nl

Phase-transfer catalysts (PTCs) are also employed to facilitate nitrile synthesis in biphasic systems. For instance, the reaction of aqueous potassium cyanide with 2-methylhexyl chloride in dichloromethane (B109758) using a PTC like tetrabutylammonium (B224687) bromide can achieve significant conversion while minimizing hydrolysis side reactions.

Recent studies on the dehydration of primary amides to nitriles have utilized time-resolved surface-enhanced Raman spectroscopy (SERS) to probe reaction intermediates. acs.org These investigations have revealed transient spectral changes attributed to gold surface adatom-coupled reaction intermediates, providing insights into the dynamic processes occurring at the catalytic surface. acs.org

Table 1: Catalytic Systems for Nitrile Synthesis

| Catalyst System | Reactants | Product(s) | Key Mechanistic Features |

| Nickel(0) phosphite (B83602) complexes with Lewis acid | Hexene-1, HCN | Heptanenitrile, this compound | Involves (HNiL₃)⁺ intermediate; Lewis acid enhances rate and influences regioselectivity. researchgate.nettue.nl |

| Phase-Transfer Catalyst (e.g., tetrabutylammonium bromide) | 2-Methylhexyl chloride, KCN | This compound | Facilitates reaction in a biphasic system, minimizing side reactions. |

| Gold nanostructures | Primary amides | Nitriles | Catalyzed by both plasmon conditions and the nanostructures themselves, with observable surface-adsorbed intermediates. acs.org |

Studies on C-C and C-H Activation Pathways

The synthesis and transformation of nitriles can involve the activation and cleavage of C-C and C-H bonds, representing a significant area of research in organic synthesis. bohrium.com Transition-metal catalysis is a primary method for achieving such transformations. bohrium.com

In the context of nitrile synthesis, C-H activation can be a key step. For example, an iron-catalyzed approach to alkenyl nitriles from allylarenes or alkenes involves three C-H bond cleavages, with the cleavage of the allyl C(sp³)-H bond being the rate-determining step. organic-chemistry.org The functionalization of C-H bonds can also be coupled with the cleavage of C-C bonds, including the challenging scission of unstrained C-C bonds in acyclic systems. bohrium.com Nitriles themselves can act as coupling partners or coordinating groups to facilitate bond cleavage. bohrium.com

The isomerization of 2-methyl-3-butenenitrile (B95465) catalyzed by nickel complexes can proceed through either a C-CN activation pathway to form a linear nitrile or a C-H activation pathway to yield a branched olefin product. researchgate.net Density functional theory (DFT) calculations have been used to study these competing pathways, revealing that the reaction can be initiated by either C-CN bond cleavage or C-H bond activation depending on the desired product. researchgate.net

Furthermore, the activation of C-C bonds in aromatic nitriles using nickel(0) complexes has been investigated. nih.gov An oxidative addition into the C(sp³)–CN bond, facilitated by the side-on coordination of a second nitrile group, has been proposed as a key step in the transfer hydrocyanation of alkynes. nih.gov

Stereochemical Determinants in Asymmetric Nitrile Synthesis

The synthesis of chiral nitriles with high enantiomeric purity is of significant interest, particularly for applications in pharmaceuticals and agrochemicals. tue.nl Asymmetric synthesis strategies often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. sigmaaldrich.com

One common method for producing chiral α-hydroxynitriles is the asymmetric Strecker synthesis, where an aldehyde reacts with a cyanide source and an amine in the presence of a chiral catalyst. The choice of catalyst, solvent, and reaction temperature are critical factors in achieving high yield and enantiomeric purity. Chiral Lewis acids are often employed to activate unsaturated compounds for enantioselective reactions. unizar.eschinesechemsoc.org

For instance, the synthesis of (R)-2-Hydroxy-2-methylhexanenitrile, a chiral cyanohydrin, can be achieved through the base-catalyzed addition of HCN to a ketone, with enantiomeric control provided by chiral catalysts like lipases or asymmetric organocatalysts. The progress of such reactions is often monitored using chiral HPLC or NMR with shift reagents to verify the enantiopurity. The use of almond or apple meal as a source of (R)-oxynitrilase has also been explored for the synthesis of (R)-ketone cyanohydrins. researchgate.net

In the realm of transition-metal catalysis, chiral ligands play a crucial role in inducing asymmetry. sigmaaldrich.com "Privileged ligands," often possessing C2 symmetry, are versatile in a wide range of transformations, providing excellent enantiocontrol. sigmaaldrich.com The development of new chiral catalysts and ligands is an ongoing area of research to expand the scope and efficiency of asymmetric nitrile synthesis. sigmaaldrich.comresearchgate.net

Table 2: Examples of Asymmetric Nitrile Synthesis

| Reaction Type | Chiral Source | Product Type | Key Considerations |

| Asymmetric Strecker Synthesis | Chiral catalyst | α-Aminonitriles | Catalyst, solvent, and temperature are critical for enantioselectivity. |

| Asymmetric Cyanohydrin Formation | Chiral catalysts (e.g., lipases, organocatalysts) | α-Hydroxynitriles | Requires monitoring of enantiopurity via chiral HPLC or NMR. |

| Enzyme-Catalyzed Synthesis | (R)-Oxynitrilase from almond or apple meal | (R)-Ketone cyanohydrins | Substrate tolerance of the enzyme is a key factor. researchgate.net |

| Transition-Metal Catalysis | Chiral ligands | Various chiral nitriles | The design of "privileged ligands" is important for high enantiocontrol. sigmaaldrich.com |

Advanced Experimental and Computational Approaches to Reaction Mechanism Probing

A deeper understanding of the reaction mechanisms in nitrile synthesis is often achieved through a combination of advanced experimental and computational techniques. rsc.orgchemmethod.com These approaches provide valuable insights into reaction pathways, transition states, and the role of intermediates. rsc.org

Computational Approaches: Density functional theory (DFT) is a powerful tool for investigating reaction mechanisms. pkusz.edu.cn It has been used to elucidate the mechanism and regioselectivity of palladium-catalyzed C-H olefination of toluene (B28343) derivatives using a nitrile-containing template. pkusz.edu.cn These calculations revealed that the C-H activation step is rate- and regioselectivity-determining and proceeds via a Pd-Ag heterodimeric transition state. pkusz.edu.cn DFT has also been employed to study the competing C-CN and C-H activation pathways in the nickel-catalyzed isomerization of 2-methyl-3-butenenitrile. researchgate.net

Experimental Probing: Time-resolved surface-enhanced Raman spectroscopy (SERS) has emerged as a valuable technique for observing reaction intermediates in real-time. acs.org This method was successfully used to follow the evolution of SERS spectra during the dehydration of a primary amide to a nitrile, allowing for the identification of transient spectral changes corresponding to reaction intermediates. acs.org Vibrational Stark effect (VSE) spectroscopy, which measures the sensitivity of a vibrational probe to an external electric field, has been used with nitrile probes to study electrostatic fields within proteins. nih.gov The nitrile stretching frequency is sensitive to its local environment, making it an effective probe. nih.govnih.gov

The combination of experimental and theoretical studies provides a comprehensive picture of reaction mechanisms. For example, in the reaction between nitriles and hydroxylamine, theoretical calculations have helped to augment previously proposed mechanisms and have led to the development of more efficient, side-product-free procedures. rsc.org

Table 3: Advanced Techniques for Mechanistic Probing

| Technique | Application | Information Gained |

| Density Functional Theory (DFT) | Elucidation of reaction pathways and regioselectivity in catalytic nitrile synthesis. researchgate.netpkusz.edu.cn | Energetics of transition states, identification of rate-determining steps, and preferred reaction pathways. researchgate.netpkusz.edu.cn |

| Time-Resolved Surface-Enhanced Raman Spectroscopy (SERS) | Real-time observation of intermediates in the catalytic dehydration of amides to nitriles. acs.org | Dynamic and transient spectral information about reaction intermediates. acs.org |

| Vibrational Stark Effect (VSE) Spectroscopy | Probing local electrostatic environments using nitrile-containing molecules. nih.gov | Quantitative measurement of the sensitivity of the nitrile stretch to electric fields. nih.gov |

| Combined Experimental and Theoretical Studies | Investigating the reaction mechanism between nitriles and hydroxylamine. rsc.org | A more complete understanding of reaction pathways, leading to optimized reaction conditions. rsc.org |

Advanced Analytical and Spectroscopic Characterization of 2 Methylhexanenitrile

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopy is indispensable for confirming the molecular structure of 2-methylhexanenitrile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational (Infrared) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound displays distinct signals corresponding to the different hydrogen atoms in the molecule. The integration of these signals reflects the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton relationships. Key signals include those for the terminal methyl group of the butyl chain, the various methylene (B1212753) (-CH₂-) groups, the methine (-CH-) proton at the C2 position, and the methyl group attached to C2. chemicalbook.com The chemical shift for the methyl group adjacent to the electron-withdrawing nitrile group is expected in the range of δ 1.2–1.4 ppm.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum indicates the number of unique carbon environments. For the C₇H₁₃N structure of this compound, seven distinct signals are expected. docbrown.info A characteristic and readily identifiable signal is that of the nitrile carbon (C≡N), which appears significantly downfield, typically around δ 120 ppm, due to the deshielding effect of the triple bond. The other six signals correspond to the unique carbon atoms of the 2-methylhexyl group. docbrown.info

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | -CH- (at C2) | ~2.5 - 2.8 | Multiplet, deshielded by nitrile group |

| -CH₃ (at C2) | ~1.2 - 1.4 | Doublet, coupled to C2-H | |

| -CH₂- (alkyl chain) | ~1.2 - 1.6 | Overlapping multiplets | |

| -CH₃ (at C6) | ~0.9 | Triplet | |

| ¹³C NMR | C≡N (C1) | ~120 | Characteristic downfield shift |

| -CH- (C2) | ~30 - 35 | Branched carbon attached to nitrile | |

| Alkyl Carbons (C3-C7) | ~14 - 40 | Distinct signals for each carbon docbrown.info |

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the most definitive absorption band is the nitrile (C≡N) stretch. This vibration gives rise to a sharp and strong peak in a relatively clean region of the spectrum. spectroscopyonline.com

Nitrile (C≡N) Stretch : Saturated aliphatic nitriles exhibit a strong absorption band for the C≡N stretching vibration in the range of 2260-2240 cm⁻¹. spectroscopyonline.com For this compound, this peak is typically observed near 2240 cm⁻¹. Its intensity is due to the large change in dipole moment during the stretching of the polar C≡N bond. spectroscopyonline.com

C-H Stretches : The molecule also shows strong absorptions between 3000 and 2845 cm⁻¹ corresponding to the stretching vibrations of the sp³ C-H bonds in its methyl and methylene groups. docbrown.infopressbooks.pub

C-H Bending : Vibrations related to C-H bending in the CH₂, and CH₃ groups are observed in the fingerprint region (approximately 1470-1370 cm⁻¹). docbrown.info

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | sp³ C-H (Alkyl) | 2845 - 3000 | Strong, multiple bands docbrown.info |

| C≡N Stretch | Nitrile | 2240 - 2260 | Strong, Sharp spectroscopyonline.com |

| C-H Bend | -CH₂-, -CH₃ | 1370 - 1470 | Variable docbrown.info |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns. For this compound, with a molecular formula of C₇H₁₃N, the expected molecular weight is approximately 111.18 g/mol . nih.gov

Molecular Ion Peak (M⁺•) : In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 111. This peak confirms the molecular weight of the compound.

Fragmentation Pattern : The structure of this compound can be further validated by its fragmentation pattern. Common fragmentation pathways for aliphatic compounds include the loss of small alkyl groups. libretexts.org Alpha-cleavage, the breaking of the bond adjacent to the functional group, is also a common pathway.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 111 | [C₇H₁₃N]⁺• | - | Molecular Ion (M⁺•) nih.gov |

| 96 | [M - CH₃]⁺ | •CH₃ (15) | Loss of a methyl group |

| 82 | [M - C₂H₅]⁺ | •C₂H₅ (29) | Loss of an ethyl group |

| 69 | [M - C₃H₆]⁺ or [C₄H₅N]⁺• | C₃H₆ (42) | Alpha-cleavage or rearrangement |

| 55 | [C₄H₇]⁺ | C₃H₆N• (56) | Fragment from the alkyl chain |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures and quantifying its presence. The choice between gas and liquid chromatography typically depends on the volatility of the analyte and the nature of the sample matrix.

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification.

The retention time of this compound on a specific GC column under defined conditions serves as an initial identifier. The coupled mass spectrometer provides definitive confirmation by acquiring a mass spectrum of the eluting compound, which can be compared to a library of known spectra. spectroscopyonline.com This technique is frequently employed for purity assessment of synthetic this compound and to monitor for impurities or by-products from a chemical reaction. The analysis of related nitriles, such as 5-methylhexanenitrile, has been successfully performed using GC-MS to identify volatile components in food and plant samples. scent.vn

Liquid chromatography-mass spectrometry is a highly sensitive and versatile technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. rsc.org While GC-MS is often suitable for this compound, LC-MS provides a powerful alternative, especially for analyzing the compound in complex biological matrices or for monitoring its presence in reaction mixtures where non-volatile intermediates or products, such as the corresponding carboxylic acid from hydrolysis, may also be present.

Modern LC-MS methods, often utilizing electrospray ionization (ESI), can detect and quantify nitriles with high sensitivity and specificity. tudublin.ienih.gov Techniques such as tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode can further enhance selectivity and achieve very low limits of detection, which is crucial for trace analysis. tudublin.ie The successful application of LC-MS for the analysis of other nitriles, such as sulforaphane (B1684495) nitrile and various cyanogenic glucosides, demonstrates its utility for this class of compounds. tudublin.ieresearchgate.net

Derivatization Strategies for Analytical Enhancement and Resolution

Derivatization in the context of gas chromatography (GC) is a chemical modification process designed to convert an analyte into a form that is more suitable for analysis. researchgate.net For a compound like this compound, this process is crucial for several reasons. It can increase the volatility and thermal stability of the analyte, reduce its polarity to minimize interactions with the GC column, and improve peak shape and separation efficiency. researchgate.netjfda-online.com Furthermore, derivatization can introduce specific chemical groups that enhance the response of GC detectors, and in the case of chiral molecules, it can be used to separate enantiomers. researchgate.netjfda-online.comlcms.cz The primary strategies for this compound involve the chemical modification of its nitrile functional group.

Two principal derivatization pathways for this compound are hydrolysis and reduction, which convert the nitrile into a carboxylic acid or a primary amine, respectively. These derivatives contain active hydrogens and are themselves often subjected to a second derivatization step, such as esterification or silylation, to optimize them for GC analysis. obrnutafaza.hrsigmaaldrich.com

Table 1: Primary Derivatization Reactions of this compound for Analytical Enhancement This interactive table summarizes the main derivatization reactions.

| Reaction Type | Starting Compound | Primary Derivative | Purpose of Subsequent Derivatization | Common Subsequent Reaction |

|---|---|---|---|---|

| Hydrolysis | This compound | 2-Methylhexanoic acid | Replace acidic hydrogen to increase volatility and reduce polarity. obrnutafaza.hr | Esterification (e.g., methylation) |

The conversion to these derivatives allows for more robust and reproducible chromatographic analysis. For instance, the hydrolysis of the nitrile to a carboxylic acid, followed by esterification, is a common method for analyzing compounds with acidic hydrogens. obrnutafaza.hr Similarly, the reduction to an amine followed by acylation or silylation is a standard procedure to improve the chromatographic properties of basic compounds. jfda-online.comsigmaaldrich.com

For the resolution of its stereoisomers, specific derivatization strategies are employed. As a chiral compound, separating the enantiomers of this compound is critical, as different enantiomers can exhibit distinct biological activities. lcms.cz Derivatization can achieve this separation by converting the enantiomeric pair into diastereomers using a chiral reagent, which can then be resolved on a standard achiral column. jfda-online.com An alternative advanced approach involves the use of stereoselective enzymes.

Research has shown that the hydrolysis of (±)-2-methylhexanenitrile can be performed enantiospecifically. google.com The use of the microorganism Rhodococcus rhodochrous as a catalyst for hydrolysis appears to be enantiospecific for the (+)-enantiomer. google.com This biocatalytic approach offers a highly selective method for chiral resolution.

Table 2: Derivatization Strategies for Chiral Resolution of this compound This interactive table outlines strategies for separating the enantiomers of this compound.

| Strategy | Derivative Intermediate | Principle | Example Reagents/Methods | Outcome |

|---|---|---|---|---|

| Diastereomeric Formation | 2-Methylhexan-1-amine | Reaction of the racemic amine with an enantiopure chiral derivatizing agent (CDA) to form diastereomers. jfda-online.comlcms.cz | Chiral acylating agents (e.g., (-)-menthyl chloroformate) or chiral silylating agents. | Diastereomers with different physical properties and retention times on an achiral GC column. |

These derivatization techniques are fundamental tools in the advanced analytical characterization of this compound, enabling not only its accurate quantification in complex matrices but also the critical resolution of its stereoisomers.

Computational Chemistry and Theoretical Studies on 2 Methylhexanenitrile

Density Functional Theory (DFT) Calculations for Reaction Energetics and Selectivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems. It is particularly valuable for predicting the energetics and selectivity of chemical reactions involving organic molecules such as 2-methylhexanenitrile.

DFT calculations have been instrumental in elucidating the mechanisms of reactions like the hydrocyanation of alkenes, a key reaction for the synthesis of nitriles. tue.nlthieme-connect.detue.nl For instance, studies on the nickel-catalyzed hydrocyanation of 1-hexene (B165129) to form heptanenitrile (B1581596) and this compound have utilized DFT to explore the reaction mechanism. tue.nl These calculations help in understanding the role of catalysts and Lewis acids in enhancing reaction rates and controlling the regioselectivity, which determines whether the linear or branched nitrile is the major product. tue.nl

Furthermore, DFT can be employed to understand the selectivity of reactions. In the context of this compound synthesis via hydrocyanation, DFT calculations can help rationalize why a particular isomer is formed preferentially by comparing the energy barriers of the transition states leading to different products.

Table 1: Representative Applications of DFT in Nitrile Chemistry

| Reaction Type | System Studied | Insights from DFT |

| Hydrocyanation | Hydrocyanation of 1-hexene | Elucidation of the catalytic cycle and the role of Lewis acids in promoting the reaction. tue.nl |

| Hydrocyanation | Transfer hydrocyanation of alkynes | Identification of the rate-determining C-CN bond activation step through kinetic and computational studies. acs.org |

| Cyclization | Intramolecular cyclization of α-amino nitriles | Explanation of chemo- and stereoselectivities by comparing the Gibbs free energy barriers of different reaction pathways. |

It is important to note that the accuracy of DFT calculations can be influenced by the choice of the functional and basis set. For instance, some DFT functionals may underestimate the steric effects of bulky groups like the methyl group in this compound, which can lead to discrepancies between predicted and observed activation energies.

Quantum Mechanical Modeling of Molecular Structure and Reactivity

Quantum mechanical (QM) modeling provides a fundamental understanding of the electronic structure and, consequently, the reactivity of molecules like this compound. aps.orgrsc.org These methods, ranging from semi-empirical to high-level ab initio calculations, can predict various molecular properties.

The reactivity of this compound is largely governed by its functional groups: the nitrile group (-C≡N) and the alkyl chain. The nitrile carbon is sp-hybridized, and the nitrogen atom has a lone pair of electrons, making it a potential site for electrophilic attack or coordination to metal centers. The α-carbon, bonded to the nitrile group, can be deprotonated under certain conditions, enabling nucleophilic reactions. QM methods can quantify the electron density distribution, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential, all of which are key indicators of reactivity. d-nb.info

For example, the hydrolysis of nitriles to carboxylic acids or the reduction to primary amines are common reactions. QM calculations can model the transition states of these transformations, providing insights into the reaction barriers and the influence of substituents on reactivity. While specific QM studies on this compound are not abundant in the literature, the principles derived from studies on other aliphatic nitriles are transferable.

Table 2: Key Molecular Properties of this compound from Computational Models

| Property | Description | Significance |

| Molecular Formula | C7H13N | Basic identifying information. nih.gov |

| Molecular Weight | 111.18 g/mol | Calculated from the atomic masses of the constituent atoms. nih.gov |

| Hybridization | C2: sp3, Nitrile C: sp | Determines the local geometry and bonding characteristics. |

| Dipole Moment | The molecule possesses a dipole moment due to the electronegative nitrile group. | Influences intermolecular interactions and solubility. |

The application of combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods is particularly powerful for studying reactions in complex environments, such as in solution or within an enzyme active site. rsc.org In such models, the reactive center (e.g., the nitrile group of this compound) is treated with a high-level QM method, while the surrounding environment is described by a more computationally efficient MM force field.

In Silico Prediction of Spectroscopic Signatures

Computational methods are increasingly used to predict the spectroscopic signatures of molecules, which can be a valuable tool for structure elucidation and interpretation of experimental spectra. nih.gov For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT and other quantum mechanical methods. nih.gov These calculations involve computing the magnetic shielding tensors for each nucleus in the molecule. By comparing the predicted spectrum with experimental data, one can confirm the structure of the molecule. For this compound, computational models can predict the distinct chemical shifts for the methyl group protons, the methine proton at the C2 position, and the various methylene (B1212753) groups in the hexyl chain.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands in its IR spectrum. Quantum mechanical calculations, particularly DFT, can compute the harmonic vibrational frequencies and their corresponding intensities. nepjol.infocrapc.dz The characteristic nitrile stretch (C≡N) in this compound is expected to appear around 2240-2260 cm⁻¹. Computational models can predict this frequency with reasonable accuracy, although calculated frequencies are often scaled to better match experimental values due to the neglect of anharmonicity and other effects in the computational model. rsc.org

Table 3: Predicted Spectroscopic Data for Nitriles from Computational Methods

| Spectroscopy | Predicted Parameter | Relevance for this compound |

| ¹³C NMR | Chemical Shifts | Prediction of signals for the 7 distinct carbon environments. |

| ¹H NMR | Chemical Shifts & Coupling Constants | Prediction of signals for protons on the methyl and hexyl groups. |

| IR | Vibrational Frequencies | Prediction of the characteristic C≡N stretching frequency and other vibrations. |

The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. For complex molecules, it is often necessary to consider solvent effects, which can be modeled implicitly using continuum models or explicitly by including solvent molecules in the calculation.

Conformational Landscape and Stereochemical Analysis

The three-dimensional structure and conformational flexibility of this compound can be investigated using computational methods. Conformational analysis involves identifying the stable conformers (rotational isomers) of the molecule and determining their relative energies.

Due to the presence of a chiral center at the C2 position, this compound can exist as a pair of enantiomers: (R)-2-methylhexanenitrile and (S)-2-methylhexanenitrile. These enantiomers are non-superimposable mirror images of each other and will have identical physical properties except for their interaction with other chiral entities and their effect on plane-polarized light. Computational methods can be used to model the three-dimensional structures of these enantiomers.

The rotation around the single bonds in the hexyl chain gives rise to a complex conformational landscape. Of particular interest is the rotation around the C2-C3 bond, which is influenced by the steric interactions between the methyl group, the nitrile group, and the rest of the alkyl chain. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), can be used to generate a potential energy surface for bond rotation, identifying the energy minima corresponding to stable conformers and the energy barriers for interconversion.

Table 4: Conformational and Stereochemical Features of this compound

| Feature | Description | Computational Insight |

| Chirality | The C2 carbon is a stereocenter. | Modeling of (R) and (S) enantiomers is possible. |

| Conformational Isomers | Different spatial arrangements due to bond rotation. | Identification of stable conformers (e.g., anti, gauche) and their relative energies. |

| Rotational Barriers | Energy required to rotate around C-C bonds. | Calculation of the energy barriers between different conformers. |

While detailed conformational studies specifically on this compound are not widely published, the principles are well-established from studies on other branched alkanes. ethz.chbath.ac.ukpnas.org The relative stability of different conformers is determined by a balance of steric and electronic effects. For example, conformations that minimize steric repulsion between the bulky butyl group and the methyl group around the C2-C3 bond are expected to be lower in energy.

Synthetic Derivatization and Functionalization Strategies of 2 Methylhexanenitrile

Chemical Transformations of the Nitrile Moiety

The nitrile group (–C≡N) is a highly versatile functional group that can be converted into a range of other functionalities, most notably amines and carboxylic acids. These transformations are fundamental in utilizing 2-methylhexanenitrile as a precursor for more complex molecules.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. In the case of this compound, this reaction produces 2-methylhexanoic acid. This transformation involves the nucleophilic attack of water or hydroxide (B78521) ions on the nitrile carbon, followed by tautomerization and subsequent hydrolysis of the resulting amide intermediate.

Reduction to Primary Amines: Reduction of the nitrile group provides a direct route to primary amines. This can be achieved using various reducing agents. A common and effective method is the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄). smolecule.com Alternatively, catalytic hydrogenation is a widely used industrial method. smolecule.comyoutube.com This process typically involves hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. smolecule.com The resulting product from the reduction of this compound is 2-methylhexan-1-amine. smolecule.com This amine is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com

Grignard Reaction to Ketones: The nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. For example, the reaction of this compound with a Grignard reagent like phenylmagnesium bromide would yield a ketone after an aqueous workup.

A summary of these key transformations is presented in the table below.

| Transformation | Reagents and Conditions | Major Product |

| Hydrolysis | Acidic or basic conditions (e.g., H₃O⁺ or OH⁻, heat) | 2-Methylhexanoic acid |

| Reduction | 1. Lithium aluminum hydride (LiAlH₄) followed by H₂O workup 2. Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) | 2-Methylhexan-1-amine smolecule.com |

| Grignard Reaction | 1. Grignard reagent (R-MgX) 2. H₃O⁺ workup | Ketone |

Exploitation of the Branched Alkyl Chain for Further Functionalization

The branched alkyl structure of this compound, specifically the tertiary carbon at the C2 position, offers opportunities for further functionalization, leading to the synthesis of complex molecules with quaternary centers. The alkyl chain itself enhances the lipophilicity of compounds, a desirable property in medicinal chemistry. wikipedia.org

While direct functionalization of the unactivated sp³ C-H bonds of the alkyl chain is challenging, derivatization strategies often begin with precursors or involve reactions adjacent to the nitrile group. For instance, the synthesis of α-amino nitriles can be achieved through a catalyst-free, three-component reaction involving a ketone (e.g., 2-hexanone, a structural isomer), an amine, and a cyanide source, which could lead to derivatives structurally related to this compound. rsc.org

Alkylation reactions on related structures, such as 2-methylcyclohexane-1,3-dione, demonstrate a method for creating quaternary carbon centers by alkylating the carbon adjacent to a carbonyl group. nih.gov A similar strategy could potentially be adapted for derivatives of this compound, where the nitrile group activates the α-proton for deprotonation followed by alkylation with an electrophile.

Furthermore, this compound has been mentioned as a component in the synthesis of azo initiators like 2,2'-azodi(this compound), which are used in radical polymerization reactions, indicating that the core structure can be incorporated into larger functional molecules. acs.org

Chiral Resolution and Enantiomeric Enrichment Methodologies

This compound possesses a stereogenic center at the C2 carbon, meaning it exists as a pair of enantiomers. The synthesis and separation of enantiomerically pure forms are crucial for applications in pharmaceuticals and materials science, where a specific stereoisomer often exhibits the desired biological activity or physical properties.

Several strategies can be employed for obtaining enantiomerically enriched this compound or its derivatives:

Asymmetric Synthesis: This approach involves creating the chiral center in a stereocontrolled manner.

Enzymatic Reactions: Oxynitrilase enzymes can catalyze the enantioselective addition of cyanide to ketones, producing chiral cyanohydrins. For instance, (R)-oxynitrilases have been used to synthesize ketone cyanohydrins, and apple meal has been used as a source of (R)-oxynitrilase to produce (S)-2-hydroxy-2-methylhexanenitrile. researchgate.net Nitrilase enzymes can also perform stereoselective hydrolysis of nitriles. cuni.cz

Catalytic Asymmetric Synthesis: Chiral catalysts can be used to synthesize optically active nitriles. For example, chiral phosphine (B1218219) ligands like (R)-BINAP can be used in hydrocyanation reactions to produce chiral nitriles, although substrate specificity can be a limitation. The development of novel catalysts for enantioselective reactions is an active area of research. rsc.orgrsc.orgnih.gov

Chiral Resolution: This involves separating a racemic mixture of enantiomers.

Classical Resolution: This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. tcichemicals.com These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization or chromatography. The separated diastereomers are then treated to regenerate the individual enantiomers.

Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemate reacts faster with a chiral catalyst or reagent than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. msu.edu For example, the lipase-catalyzed hydrolysis of racemic esters is a common method. msu.edu

Selective Crystallization: In some cases, it is possible to enrich a mixture to near optical purity through selective racemate crystallization. nih.gov

Enantiomeric Enrichment Techniques:

Microwave Spectroscopy: Advanced techniques using tailored microwave fields have been demonstrated for the coherent enantiomer-selective enrichment of chiral molecules in the gas phase. nih.govarxiv.org This method allows for the selective population transfer of one enantiomer to a specific rotational level, enabling physical separation.

The synthesis of chiral derivatives from this compound precursors has been reported. For example, (R)-2-methyl-2-(methanesulfonyloxy)hexanenitrile can be converted to (S)-2-acetylthio-2-methylhexanenitrile with 97% enantiomeric excess (ee), demonstrating a stereospecific reaction pathway. researchgate.netresearchgate.net

The table below summarizes methodologies applicable for obtaining chiral forms of this compound derivatives.

| Methodology | Description | Example/Application |

| Asymmetric Synthesis | Creation of a chiral center in an enantioselective manner. | Enzymatic synthesis of (S)-2-hydroxy-2-methylhexanenitrile using (R)-oxynitrilase. researchgate.net |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomers with a chiral resolving agent, followed by separation. tcichemicals.com |

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral catalyst or reagent. | Enantioselective enzymatic hydrolysis of a derivative. msu.edu |

| Enantiomeric Enrichment | Physical methods to increase the proportion of one enantiomer. | Coherent population transfer using tailored microwave fields. nih.gov |

Broader Academic Applications and Future Research Perspectives for 2 Methylhexanenitrile

Role as a Chiral Synthon in Complex Organic Synthesis

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation, simplifying the process of designing a synthetic route for complex molecules. numberanalytics.comajrconline.org Chiral synthons, in particular, are crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where different enantiomers of a drug can have vastly different physiological effects. sphinxsai.com

2-Methylhexanenitrile, with its inherent chirality, serves as a valuable chiral synthon. Its related compound, (R)-2-Hydroxy-2-methyl-hexanenitrile, is a key intermediate in the synthesis of various pharmaceuticals, including β-blockers. The use of such chiral synthons allows for the introduction of specific stereochemistry into the final product, leading to higher yields and purities. The development of synthetic methods utilizing such chiral building blocks is a significant area of research. For instance, the asymmetric Strecker synthesis, which involves the reaction of an aldehyde with a cyanide source and an amine in the presence of a chiral catalyst, is a common method for producing chiral nitriles.

The table below illustrates the role of related chiral nitriles as synthons in the synthesis of complex molecules.

| Chiral Synthon | Target Molecule/Class | Synthetic Strategy | Reference |

| (R)-2-Hydroxy-2-methyl-hexanenitrile | β-blockers | Asymmetric Strecker Synthesis | |

| Glycals | Natural Products, Biologically Active Molecules | Functionalization of the enolic double bond | nih.gov |

| CF2H-synthon | Chiral difluoromethylated amines | Asymmetric radical difluoroalkylation | nih.gov |

Contributions to Advanced Materials and Specialized Chemical Production

The applications of nitriles, including this compound, extend into the realm of materials science and the production of specialized chemicals. numberanalytics.com Nitriles are utilized as intermediates in the synthesis of polymers and adhesives. numberanalytics.com For example, the hydroxyl group of the related compound (R)-2-Hydroxy-2-methyl-hexanenitrile can participate in polymerization reactions, leading to the development of new materials with desirable properties, such as biodegradable polymers with enhanced mechanical strength.

In the realm of specialized chemical production, this compound and other nitriles are used in the manufacturing of agrochemicals, such as pesticides and herbicides, as well as fragrances. numberanalytics.com The versatility of the nitrile group, which can be converted into various other functional groups, makes it a valuable building block in the chemical industry. researchgate.net

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the field of chemical synthesis. sphinxsai.comindianchemicalsociety.comimist.ma This has led to the development of more sustainable methods for producing nitriles.

Traditional methods for nitrile synthesis often involve harsh reaction conditions and the use of toxic reagents. researchgate.net Modern approaches focus on developing greener alternatives. These include:

Catalytic Cyanation: The development of catalysts, such as those based on palladium or copper, allows for cyanation reactions to be carried out under milder conditions. numberanalytics.com

Electrochemical Synthesis: Electrochemical methods offer a sustainable and efficient route to nitriles, minimizing waste and energy consumption. numberanalytics.comresearchgate.net Recent research has demonstrated the electrosynthesis of functional nitriles from naturally occurring amino acids using a nickel oxyhydroxide pre-catalyst, achieving high Faradaic efficiency. rsc.org

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, provides a cyanide-free and sustainable method for nitrile synthesis from aldoximes under mild conditions. mdpi.com

Continuous-Flow Processes: The development of continuous-flow processes for nitrile synthesis offers a more efficient and sustainable alternative to traditional batch processes, minimizing waste and improving resource utilization. europa.eu

The following table summarizes some of the innovative and sustainable methods for nitrile synthesis.

| Synthesis Method | Key Features | Advantages |

| Catalytic Cyanation | Use of transition metal catalysts (e.g., Pd, Cu) | Milder reaction conditions |

| Electrochemical Synthesis | Utilizes electrochemical processes | Reduced waste and energy consumption |

| Biocatalysis | Employs enzymes like aldoxime dehydratases | Cyanide-free, mild conditions |

| Continuous-Flow Processes | Integrated and continuous reaction systems | Improved efficiency and resource utilization |

Interdisciplinary Research Directions and Methodological Advancements

The study of this compound and related nitriles is fostering interdisciplinary research and driving methodological advancements. The intersection of organic synthesis, materials science, and biochemistry is leading to novel applications and a deeper understanding of the chemical properties of these compounds. ucsb.edu

Future research is likely to focus on several key areas:

Development of Novel Catalysts: The design of new and more efficient catalysts for nitrile synthesis, including those for asymmetric synthesis, remains a significant area of investigation. hokudai.ac.jp

Exploration of New Reaction Pathways: Researchers are continually exploring new methods for the synthesis and functionalization of nitriles, including the development of one-pot cascade reactions that convert simple starting materials directly into valuable nitrile products. researchgate.net

Computational Chemistry: Computational analysis is playing an increasingly important role in understanding reaction mechanisms and predicting the properties of new compounds, aiding in the rational design of new synthetic routes and materials. hokudai.ac.jp

Biological and Medicinal Applications: Further research into the biological activities of this compound and its derivatives could lead to the discovery of new pharmaceutical applications.

The ongoing research in these areas promises to expand the utility of this compound and other nitriles, solidifying their importance in both academic and industrial settings.

Q & A

Q. What are the established synthetic routes for 2-methylhexanenitrile, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution or cyanide displacement reactions. A reported method involves reacting 2-methylhexanol with hydrogen cyanide under acidic conditions, yielding this compound at 23.6% with a boiling point of 78–80°C at 30 mm Hg . Key factors affecting yield include temperature control (exothermic reactions require cooling), solvent selection (polar aprotic solvents enhance nucleophilicity), and purification via fractional distillation. Impurities like unreacted alcohol or by-products (e.g., ketones from oxidation) must be monitored using gas chromatography (GC) or NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- NMR : The H NMR spectrum shows distinct signals for the nitrile-adjacent methyl group (δ ~1.2–1.4 ppm) and the nitrile carbon (δ ~120 ppm in C NMR). Splitting patterns help confirm branching .

- IR : A strong absorption band near 2240 cm confirms the C≡N stretch.

- Mass Spectrometry : The molecular ion peak (m/z 111) and fragmentation patterns (e.g., loss of CH groups) validate the structure .

Data should be cross-referenced with PubChem or NIST databases to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling points) of this compound across literature sources?

Discrepancies in properties like boiling points (e.g., 78–80°C vs. 43–50°C at lower pressure ) often arise from differences in purification methods or instrumentation. Researchers should:

Replicate conditions : Use identical pressure and distillation apparatus.

Validate purity : Employ GC-MS to detect trace solvents or isomers.

Reference primary sources : Prioritize peer-reviewed journals over technical reports .

A systematic review of synthetic protocols and analytical methods is critical to isolate variables causing contradictions .

Q. What strategies optimize the catalytic reduction of this compound to 2-methylhexylamine while minimizing side reactions?

Reduction with H and palladium on carbon (Pd/C) is common, but over-reduction to hydrocarbons or incomplete conversion can occur. Methodological improvements include:

- Catalyst modification : Use Raney nickel or Lindlar catalyst to control selectivity.

- Solvent effects : Polar solvents (e.g., ethanol) enhance hydrogenation efficiency.

- Reaction monitoring : In situ FTIR or GC tracks intermediate formation.

Reported yields for analogous nitriles (e.g., 5-methylhexanenitrile) reach >80% under optimized conditions, suggesting similar approaches apply .

Q. How should researchers design experiments to investigate the environmental degradation pathways of this compound?

- Hydrolysis studies : Expose the compound to acidic (HCl) or basic (NaOH) conditions at elevated temperatures, monitoring products like 2-methylhexanoic acid via LC-MS .

- Photodegradation : Use UV irradiation in aqueous solutions to simulate sunlight exposure, analyzing intermediates with high-resolution mass spectrometry (HRMS).

- Ecotoxicology : Assess microbial degradation in soil/water matrices using OECD Test Guideline 301B .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in studies involving this compound derivatives?

- Meta-analysis : Aggregate data from multiple studies, applying weighting based on sample size and methodology rigor.

- Multivariate analysis : Use principal component analysis (PCA) to identify variables (e.g., solvent polarity, concentration) influencing bioactivity outliers .

- Error propagation : Quantify uncertainties in IC values using nonlinear regression models .

Q. How can researchers ensure reproducibility when reporting synthetic procedures for this compound?

- Detailed protocols : Specify equivalents, temperature gradients, and stirring rates. For example, "dropwise addition of HCN over 30 min at 0–5°C" prevents exothermic side reactions .

- Characterization benchmarks : Provide raw spectral data (e.g., NMR integrals, GC retention times) in supplementary materials .

- Negative controls : Report outcomes of failed attempts (e.g., polymerization under high heat) to guide troubleshooting .

Advanced Analytical Challenges

Q. What are the limitations of current computational models (e.g., DFT) in predicting the reactivity of this compound in nucleophilic substitutions?

Density functional theory (DFT) may underestimate steric effects due to the branched methyl group, leading to discrepancies in predicted vs. observed activation energies. Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.